(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of both trifluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine typically involves the introduction of fluorine atoms into the aromatic ring and the formation of the amine group. One common method involves the reaction of 4-fluoro-3-nitroaniline with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Medicine: It serves as a precursor in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl azide: This compound shares the nitro and fluoro substituents but differs in its azide functionality.
Bis(4-fluoro-3-nitrophenyl) sulfone: This compound contains two 4-fluoro-3-nitrophenyl groups linked by a sulfone bridge.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F4N2O2 |
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Molecular Weight |
238.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H6F4N2O2/c9-5-2-1-4(3-6(5)14(15)16)7(13)8(10,11)12/h1-3,7H,13H2 |
InChI Key |
XKTGIPFLHUWXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)[N+](=O)[O-])F |
Origin of Product |
United States |
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